REACTION_CXSMILES
|
C[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.NC(N)=O.[OH:13]O.O.[CH3:16][CH2:17]OC(C)=O>>[N+:3]1([O-:13])[C:4]2[CH2:17][CH2:16][CH2:8][C:5]=2[CH:6]=[CH:7][CH:2]=1 |f:1.2,3.4|
|
Name
|
N-Oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=C1)C
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N.OO
|
Name
|
water EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 18 h at 85° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to rt
|
Type
|
CUSTOM
|
Details
|
layers separated
|
Type
|
ADDITION
|
Details
|
The product containing aqueous layer
|
Type
|
ADDITION
|
Details
|
was treated with solid NaCl
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
back-extracted several times with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The back-extracted organic solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the product crystallized
|
Type
|
FILTRATION
|
Details
|
Three crops were collected by filtration for a total of 3.73 g 2,5-dimethyl-pyridine 1-oxide
|
Type
|
ADDITION
|
Details
|
To a 6,7-dihydro-5H-[1]pyrindine solution in DCM at 0° C. was added peracetic acid (3 mL, 32% in AcOH)
|
Type
|
CUSTOM
|
Details
|
to come to rt
|
Type
|
STIRRING
|
Details
|
stirred for 12 h
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with DCM (5 mL)
|
Type
|
WASH
|
Details
|
washed with water, aq NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+]1(=CC=CC=2CCCC12)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |